Cas no 2138557-44-3 (2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one)

2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
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- 2138557-44-3
- EN300-1161509
- 2-(5-hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one
- 2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one
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- インチ: 1S/C13H20N2O2/c1-9-4-5-12(17)15(14-9)11-8-10(16)6-7-13(11,2)3/h4-5,10-11,16H,6-8H2,1-3H3
- InChIKey: KTLQNBNTOSKQJG-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C)(C)C(C1)N1C(C=CC(C)=N1)=O
計算された属性
- せいみつぶんしりょう: 236.152477885g/mol
- どういたいしつりょう: 236.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 52.9Ų
2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161509-1.0g |
2-(5-hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one |
2138557-44-3 | 1g |
$0.0 | 2023-06-08 |
2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one 関連文献
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2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-oneに関する追加情報
Introduction to 2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one (CAS No. 2138557-44-3) and Its Emerging Applications in Chemical Biology
The compound 2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one, identified by the CAS number 2138557-44-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a unique structural framework that combines a dihydropyridazine core with an appended hydroxy-substituted dimethylcyclohexyl group, alongside a methyl substituent at the 6-position. Such structural motifs have garnered attention due to their ability to modulate biological pathways through precise interactions with target proteins and enzymes.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the conformational flexibility of such compounds. The presence of the 5-Hydroxy-2,2-dimethylcyclohexyl moiety introduces steric and electronic properties that can influence binding affinity and selectivity. This has led to increased interest in synthesizing derivatives of this scaffold for use as probes or lead compounds in drug discovery initiatives. The dihydropyridazine ring itself is a well-studied pharmacophore, known for its role in various bioactivities ranging from vasodilation to antiviral effects.
In the context of modern drug development, the 6-methyl group in the molecule serves as a key feature that can be exploited to fine-tune pharmacokinetic profiles. The methyl substituent can enhance metabolic stability while simultaneously influencing solubility and bioavailability—critical parameters for any potential therapeutic agent. Researchers have been particularly intrigued by its potential as an intermediate in synthesizing more complex molecules with tailored biological activities.
One of the most compelling aspects of this compound is its reported interaction with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. Preliminary studies suggest that derivatives of 2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one may exhibit modulatory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central to inflammatory responses. These findings align with broader trends in medicinal chemistry where targeting such pathways offers therapeutic promise.
The hydroxyl group at the 5-position of the dimethylcyclohexyl moiety is another critical feature that warrants detailed investigation. Hydroxylated aromatic or heteroaromatic compounds are frequently observed in natural products and bioactive molecules, often contributing to their pharmacological properties through hydrogen bonding interactions or redox activity. The specific orientation and accessibility of this hydroxyl group could dictate how the molecule interacts with biological targets, making it a prime candidate for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS No. 2138557-44-3 presents an intriguing challenge due to its complex stereochemistry. The synthesis of such molecules often requires careful consideration of reaction conditions to ensure high enantiomeric purity, which is crucial for biological activity. Recent methodologies involving asymmetric catalysis have shown promise in constructing chiral centers efficiently, potentially paving the way for scalable production of this compound and its analogs.
The integration of machine learning techniques into drug discovery has further amplified interest in molecules like this one. Predictive models trained on large datasets can identify promising scaffolds based on their physicochemical properties and predicted bioactivities. The structural features of 2-(5-Hydroxy-2,2-dimethylcyclohexyl)-6-methyl-2,3-dihydropyridazin-3-one, including its rigid dihydropyridazine core and functionalized side chains, make it an ideal candidate for such computational screening programs.
In conclusion, CAS No. 2138557-44-3 represents a structurally sophisticated molecule with significant untapped potential in chemical biology and pharmaceutical research. Its unique combination of functional groups—particularly the 5-Hydroxy-2,2-dimethylcyclohexyl moiety and the 6-methyl substituent—offers opportunities for designing novel bioactive entities. As research continues to uncover new applications for this scaffold, it is likely that derivatives will emerge as valuable tools for both academic investigation and industrial development.
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